11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
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Overview
Description
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is a complex organic compound with the molecular formula C15H8N2O2 It is a fused heterocyclic compound that combines the structural features of naphthalene, imidazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione typically involves rhodium-catalyzed cascade reactions. One common method includes the reaction of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones. This process involves C–H bond carbenoid insertion and [5 + 1] annulation, utilizing cyclic α-diazo-1,3-diketones as C1 synthons . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, resulting in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism by which naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may intercalate with DNA, affecting gene expression and cellular processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridine: Shares structural similarities but differs in the position of the fused rings.
Naphtho[2’,1’4,5]imidazo[1,2-c]pyrimidinone: Another related compound with a different fusion pattern and additional nitrogen atom in the ring system.
Uniqueness
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is unique due to its specific fusion pattern and the presence of both imidazo and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
97339-24-7 |
---|---|
Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24g/mol |
IUPAC Name |
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)12-13(15(14)19)17-8-4-3-7-11(17)16-12/h1-8H |
InChI Key |
IZHWBPIMZQNSMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
97339-24-7 | |
Origin of Product |
United States |
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